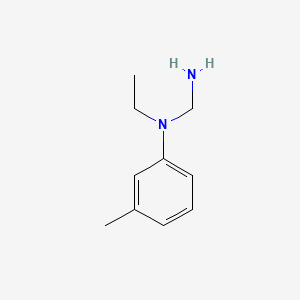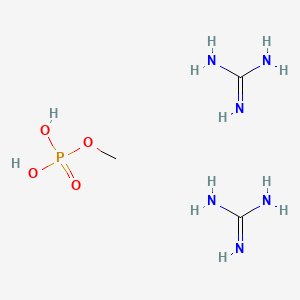
Einecs 285-853-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of methyl dihydrogen phosphate, compound with guanidine (1:2), involves the reaction of methyl dihydrogen phosphate with guanidine. The synthetic route typically includes the following steps:
Reaction of methyl dihydrogen phosphate with guanidine: This reaction is carried out under controlled conditions to ensure the formation of the desired compound.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for quality control and ensuring consistency in the final product.
Analyse Chemischer Reaktionen
Methyl dihydrogen phosphate, compound with guanidine (1:2), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl dihydrogen phosphate, compound with guanidine (1:2), has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in industrial processes, including the production of other chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl dihydrogen phosphate, compound with guanidine (1:2), involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Methyl dihydrogen phosphate, compound with guanidine (1:2), can be compared with other similar compounds, such as:
Ammonium dihydrogen phosphate: Similar in structure but contains ammonium instead of guanidine.
Sodium dihydrogen phosphate: Contains sodium instead of guanidine.
Potassium dihydrogen phosphate: Contains potassium instead of guanidine.
The uniqueness of methyl dihydrogen phosphate, compound with guanidine (1:2), lies in its specific chemical structure and the presence of guanidine, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85153-70-4 |
|---|---|
Molekularformel |
C3H15N6O4P |
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
guanidine;methyl dihydrogen phosphate |
InChI |
InChI=1S/2CH5N3.CH5O4P/c2*2-1(3)4;1-5-6(2,3)4/h2*(H5,2,3,4);1H3,(H2,2,3,4) |
InChI-Schlüssel |
XSMZYGOJSXGNLE-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(O)O.C(=N)(N)N.C(=N)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


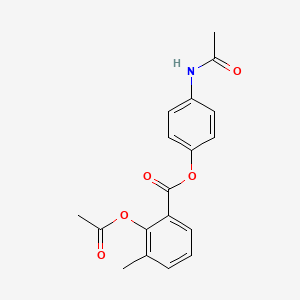
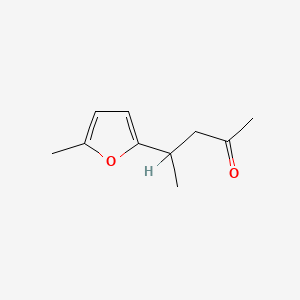

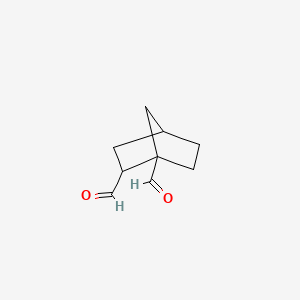
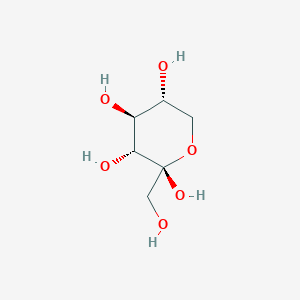
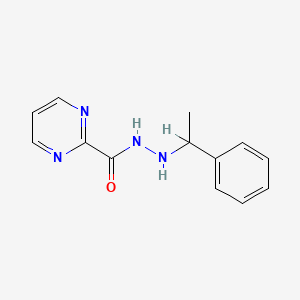
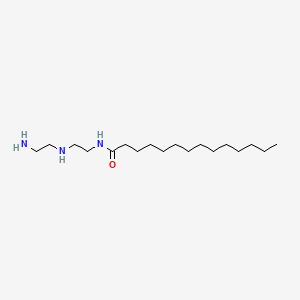
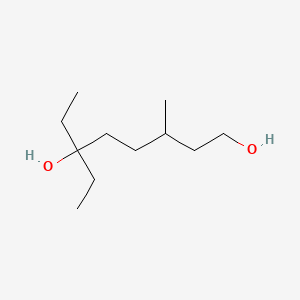
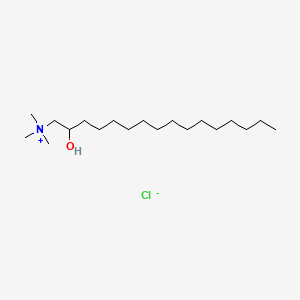
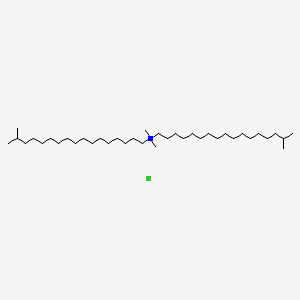


![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
